molecular formula C21H27N7O2 B2563637 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920416-83-7

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one

カタログ番号 B2563637
CAS番号: 920416-83-7
分子量: 409.494
InChIキー: QZWAFCHOCSIWCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one” has a molecular formula of C25H27N7O2 and an average mass of 457.528 Da . It is not intended for human or veterinary use and is available for research use only.

科学的研究の応用

Synthesis and Biological Evaluation

The compound 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one, due to its complex structure, is likely involved in a range of scientific research focusing on the synthesis and biological evaluation of new chemical entities with potential pharmaceutical applications. Although no specific studies were found directly mentioning this exact compound, research on similar compounds provides insight into the types of applications it might be involved in.

  • Synthesis of Heterocyclic Compounds : Novel heterocyclic compounds, including those with triazolo[4,5-d]pyrimidin rings, are synthesized for their potential antimicrobial and antitumor activities. These compounds, due to their unique structures, are often evaluated for their biological activities against a range of pathogens and cancer cell lines (Bektaş et al., 2007; Lv et al., 2019).

  • Antihypertensive Agents : Compounds with structures similar to this compound have been synthesized and tested for their antihypertensive activity, showing promising results in both in vitro and in vivo models (Bayomi et al., 1999).

  • Antagonist Activity for Receptors : Some derivatives are explored for their antagonist activity against specific receptors, such as the 5-HT2 receptor, indicating their potential use in designing drugs to treat conditions related to these receptors (Watanabe et al., 1992).

  • Molecular Docking and Antiviral Activity : The synthesis of heterocyclic compounds also involves molecular docking studies to explore their potential antiviral activities by calculating binding sites for specific proteins, suggesting applications in antiviral drug development (Lv et al., 2019).

  • Antimicrobial Activities : The synthesis and structure-activity relationship studies of new thiophene-based heterocycles, including triazolo[4,5-d]pyrimidines, demonstrate their potential as antimicrobial agents, showing efficacy against various bacterial and fungal species (Mabkhot et al., 2016).

将来の方向性

The future directions for research on this compound could involve further investigation of its biological activity, particularly its potential as a CDK2 inhibitor . Additionally, the synthesis process could be optimized, and the compound could be evaluated in preclinical or clinical studies.

作用機序

Target of Action

Similar compounds have been found to inhibit c-met/vegfr-2 kinases and Ubiquitin specific peptidase 28 (USP28) . These targets play a crucial role in cell signaling and growth, and their inhibition can lead to antiproliferative effects.

Mode of Action

Similar compounds have been found to inhibit the growth of cells by interacting with their targets and inhibiting their activity . This interaction can lead to changes in cell signaling and growth.

Biochemical Pathways

Similar compounds have been found to affect pathways related to cell growth and proliferation . The inhibition of these pathways can lead to antiproliferative effects.

Result of Action

Similar compounds have been found to exhibit antiproliferative activities against various cell lines .

特性

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7O2/c1-3-5-6-18(29)26-11-13-27(14-12-26)20-19-21(23-15-22-20)28(25-24-19)16-7-9-17(10-8-16)30-4-2/h7-10,15H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWAFCHOCSIWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。